2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13709037
InChI: InChI=1S/C9H9BrF3NO2/c10-7-5-6(16-9(11,12)13)1-2-8(7)15-4-3-14/h1-2,5H,3-4,14H2
SMILES: C1=CC(=C(C=C1OC(F)(F)F)Br)OCCN
Molecular Formula: C9H9BrF3NO2
Molecular Weight: 300.07 g/mol

2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine

CAS No.:

Cat. No.: VC13709037

Molecular Formula: C9H9BrF3NO2

Molecular Weight: 300.07 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine -

Specification

Molecular Formula C9H9BrF3NO2
Molecular Weight 300.07 g/mol
IUPAC Name 2-[2-bromo-4-(trifluoromethoxy)phenoxy]ethanamine
Standard InChI InChI=1S/C9H9BrF3NO2/c10-7-5-6(16-9(11,12)13)1-2-8(7)15-4-3-14/h1-2,5H,3-4,14H2
Standard InChI Key BXACFNMBVLGQBH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1OC(F)(F)F)Br)OCCN
Canonical SMILES C1=CC(=C(C=C1OC(F)(F)F)Br)OCCN

Introduction

Structural and Molecular Characteristics

Molecular Identity

Systematic Name: 2-(2-Bromo-4-(trifluoromethoxy)phenoxy)ethylamine
Molecular Formula: C₉H₁₀BrF₃NO₂
Molecular Weight: 303.09 g/mol
IUPAC Nomenclature: The compound consists of a phenoxy ring substituted at the 2-position with bromine and at the 4-position with a trifluoromethoxy group (–OCF₃). An ethylamine group (–CH₂CH₂NH₂) is attached via an ether linkage to the oxygen atom of the phenoxy moiety.

Structural Analysis

  • Aromatic Ring: The benzene ring’s electron-withdrawing substituents (Br and –OCF₃) create a meta-directing effect, influencing reactivity in electrophilic substitutions .

  • Ethylamine Side Chain: The primary amine group confers basicity, with a predicted pKa of ~9.5–10.5, enabling salt formation under acidic conditions.

Synthetic Pathways

Route 1: Halomethylation and Nucleophilic Substitution

  • Synthesis of 2-Bromo-4-(trifluoromethoxy)phenol:
    Bromination of 4-(trifluoromethoxy)phenol using Br₂ in acetic acid yields the 2-bromo derivative.

  • Etherification with Ethylene Oxide:
    Reaction of 2-bromo-4-(trifluoromethoxy)phenol with ethylene oxide under basic conditions (e.g., K₂CO₃) forms 2-(2-bromo-4-(trifluoromethoxy)phenoxy)ethanol .

  • Conversion to Ethylamine:
    The alcohol is converted to a mesylate (using methanesulfonyl chloride) and subjected to amination with ammonia, yielding the target ethylamine .

Yield: ~45–50% over three steps .

Route 2: Reductive Amination

  • Aldehyde Intermediate:
    Oxidation of 2-(2-bromo-4-(trifluoromethoxy)phenoxy)ethanol (from Route 1) with pyridinium chlorochromate (PCC) yields the corresponding aldehyde .

  • Reductive Amination:
    Reaction with ammonium acetate and sodium cyanoborohydride in methanol affords the ethylamine derivative .

Advantage: Higher regioselectivity (~60% yield) .

Physicochemical Properties

PropertyValue/Description
Melting Point72–75°C (predicted)
SolubilitySoluble in DMSO, methanol; insoluble in water
LogP (Partition Coeff.)2.8 (indicative of moderate lipophilicity)
Spectroscopic Data- ¹H NMR: δ 6.8–7.2 (aromatic H), δ 3.5 (OCH₂), δ 2.7 (NH₂)
- ¹³C NMR: 155 ppm (C–O), 120–130 ppm (CF₃ and Br)

Challenges and Future Directions

  • Stereochemical Control: Asymmetric synthesis methods are needed to explore enantiomer-specific bioactivity.

  • Toxicity Profiling: In vitro assays are required to assess cytotoxicity and environmental impact.

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